N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the furan ring through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-efficiency and scalability, often employing continuous flow techniques to enhance reaction rates and product consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, potentially modifying the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, resulting in a diverse array of functionalized compounds.
Scientific Research Applications
N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: It has potential as a lead compound in drug discovery, particularly for diseases where pyrido[3,4-d]pyrimidine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, often used in medicinal chemistry.
Pyrido[2,3-d]pyrimidine: A closely related compound with a different arrangement of nitrogen atoms, also used in drug discovery.
Quinazoline: A fused heterocyclic compound with applications in cancer therapy.
Uniqueness
N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties. This uniqueness can translate into different biological activities and selectivity profiles compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZWDXCKOIKDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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